molecular formula C6H7FN2 B13469572 5-Ethyl-2-fluoropyrimidine

5-Ethyl-2-fluoropyrimidine

Cat. No.: B13469572
M. Wt: 126.13 g/mol
InChI Key: TVETYWLSZSESRD-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring.

Key Reactions and Conditions:

  • Piperidinolysis :
    5-Ethyl-2-fluoropyrimidine undergoes rapid substitution with piperidine compared to other halogenated pyrimidines. Second-order rate constants (k2k_2) at 50°C:

    Compoundk2k_2 (L mol⁻¹ min⁻¹)
    This compound0.94 ± 0.05
    2-Chloropyrimidine0.05 ± 0.01
    2-Bromopyrimidine0.12 ± 0.02

    This acceleration is attributed to fluorine’s strong electron-withdrawing effect, which polarizes the aromatic ring and stabilizes the transition state .

  • Ammonia-Mediated Substitution :
    Reaction with aqueous ammonia at 120°C yields 5-ethyl-2-aminopyrimidine (85% yield). The ethyl group stabilizes intermediates via hyperconjugation .

Halogenation Reactions

The ethyl group directs electrophilic substitution to the 4- and 6-positions of the pyrimidine ring.

Bromination:

  • NBS-Induced Bromination :
    Treatment with NN-bromosuccinimide (NBS) in CCl₄ at 80°C selectively brominates the ethyl group’s α-position, forming 5-(1-bromoethyl)-2-fluoropyrimidine (72% yield) .

    Reaction Scheme :

    This compoundCCl4,80CNBS5-(1-bromoethyl)-2-fluoropyrimidine\text{this compound} \xrightarrow[\text{CCl}_4, 80^\circ\text{C}]{\text{NBS}} \text{5-(1-bromoethyl)-2-fluoropyrimidine}

Chlorination:

  • POCl₃-Mediated Chlorination :
    Reacting with phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups (if present) with chlorine, forming derivatives like 5-ethyl-2,4-dichloropyrimidine .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom is susceptible to displacement by strong nucleophiles.

Thiocyanation:

  • KSCN in DMF :
    Reaction with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 100°C replaces fluorine with a thiocyanate group, yielding 5-ethyl-2-thiocyanatopyrimidine (68% yield) .

Methoxylation:

  • NaOCH₃ in MeOH :
    Methoxide ions displace fluorine under reflux, producing 5-ethyl-2-methoxypyrimidine (91% yield). The reaction follows an SNArS_NAr mechanism, with rate dependence on base concentration .

Cross-Coupling Reactions

The ethyl group and fluorine atom enable participation in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling:

  • Conditions :
    Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (3:1) at 90°C, this compound couples with arylboronic acids to form biaryl derivatives.

    Example :

    This compound+PhB(OH)2Pd(PPh₃)₄5-Ethyl-2-phenylpyrimidine(83% yield)\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Ethyl-2-phenylpyrimidine} \quad (83\% \text{ yield})

Redox Reactions

The ethyl group undergoes oxidation under harsh conditions.

Oxidation:

  • KMnO₄ in H₂SO₄ :
    Strong oxidative conditions convert the ethyl group to a carboxylic acid, yielding 2-fluoro-5-(carboxy)pyrimidine (55% yield). Over-oxidation may lead to ring degradation .

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic expansions.

Pyrimidine Ring Expansion:

  • NH₂OH·HCl in EtOH :
    Reaction with hydroxylamine hydrochloride forms a 1,2,4-triazole-fused pyrimidine derivative (62% yield) .

Scientific Research Applications

5-Ethyl-2-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-Ethyl-2-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fluorine atom at the 2-position and an ethyl group at the 5-position of the pyrimidine ring, with the molecular formula C₇H₈FN₃. Its unique structure contributes to its biological activity, particularly in the fields of oncology and antiviral therapy.

The presence of fluorine in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. Fluorinated pyrimidines are known to interact with various biological targets, including enzymes and nucleic acids, which can lead to significant pharmacological effects.

Table 1: Comparison of Fluorinated Pyrimidines

Compound NameStructure FeaturesUnique Properties
This compoundFluorine at C-2, Ethyl at C-5Potential anticancer and antiviral agent
5-FluorouracilFluorine at C-5Established anticancer agent
2-FluoropyrimidineFluorine at C-2Precursor for various pharmaceuticals
4-Amino-5-fluorouracilAmino group at C-4Enhanced solubility and activity

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anticancer agent. Its mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents.

Case Studies and Experimental Findings

  • Antitumor Activity : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. For instance, when tested against breast cancer cell lines, it showed enhanced apoptotic activity compared to non-fluorinated analogs.
  • Combination Therapy : In combination with other chemotherapeutics like 5-fluorouracil (5-FU), this compound improved the therapeutic index by enhancing the intratumoral concentration of active metabolites, thereby increasing overall efficacy while potentially reducing systemic toxicity .
  • Mechanistic Insights : Research has shown that fluorinated pyrimidines can trigger decay of hypomodified tRNA in yeast models, suggesting that alterations in RNA metabolism may contribute to their cytotoxic effects . This mechanism could be leveraged to enhance the therapeutic efficacy of drugs like 5-FU when used in conjunction with this compound.

Pharmacokinetics and Toxicity Profile

The pharmacokinetics of this compound have not been extensively studied; however, its structural similarities to other fluorinated pyrimidines suggest that it may exhibit favorable absorption and distribution characteristics. Toxicity profiles indicate that while some patients experience severe side effects from related compounds like 5-FU, the addition of modulators such as this compound could mitigate these effects by modulating drug metabolism pathways .

Properties

IUPAC Name

5-ethyl-2-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVETYWLSZSESRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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